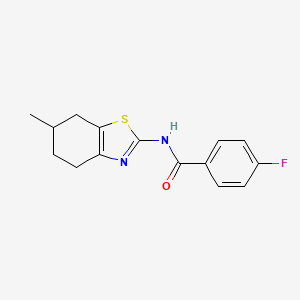

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS: 313500-22-0, C₁₅H₁₅FN₂OS) is a benzothiazole-derived benzamide featuring a 4-fluorophenyl group and a 6-methyl-substituted tetrahydrobenzothiazole moiety . Benzothiazoles are heterocyclic scaffolds with broad biological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . This compound’s synthesis likely involves benzoylation of a 2-aminobenzothiazole precursor under basic conditions, as seen in analogous derivatives like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) and its fluorinated counterpart (2-BTFBA) .

Properties

IUPAC Name |

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOAISKZTRDTZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

Introduction of the fluoro group: This step involves the fluorination of an aromatic ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling reactions: The final step involves coupling the fluoro-substituted aromatic ring with the thiazole derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity towards these targets. The thiazole ring plays a crucial role in stabilizing the interaction through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The target compound’s structural analogs differ in substituent positions and ring saturation. Key comparisons include:

Key Observations :

- Fluorine Position : The target compound’s 4-fluoro substituent on the benzamide may enhance electronic effects (e.g., dipole moments) compared to 2-BTFBA’s ortho-fluoro group, which could sterically hinder interactions .

- Ring Saturation : The tetrahydrobenzothiazole core in the target compound introduces conformational flexibility, contrasting with planar benzothiazoles like 2-BTBA and 2-BTFBA .

Crystallographic and Conformational Analysis

Crystal lattice parameters and molecular planarity provide insights into packing efficiency and intermolecular interactions:

Insights :

- The larger volume of 2-BTFBA (1195.61 ų vs. 1169.13 ų for 2-BTBA) suggests fluorine substitution increases steric demand .

- In , the dihedral angle of 14.1° between aromatic rings is stabilized by intramolecular hydrogen bonding, a feature absent in the target compound due to its saturated benzothiazole core.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:

- Hydrazinecarbothioamides (e.g., intermediates in ): C=O stretches at 1663–1682 cm⁻¹; NH stretches at 3150–3319 cm⁻¹.

- 1,2,4-Triazoles (e.g., ): Absence of C=O bands; C=S stretches at 1247–1255 cm⁻¹.

- Target Compound : Expected C=O stretch near 1647–1682 cm⁻¹ (similar to ) and NH stretches ~3300 cm⁻¹.

Melting Points:

- 4-Fluoro-N-(4-hydrazinecarbonyl)phenyl)benzamide : 70% yield, mp: 120–122°C .

Biological Activity

Overview

4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a fluorinated benzamide linked to a tetrahydro-benzothiazole moiety. The structural formula can be represented as:

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor activity. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several human cancer cell lines, including ovarian and colorectal cancer cells.

- IC50 Values : In vitro assays demonstrated an IC50 of approximately 6.26 µM for HCC827 and 6.48 µM for NCI-H358 cells, indicating effective inhibition of cell growth compared to controls .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HCC827 | 6.26 | 2D |

| NCI-H358 | 6.48 | 2D |

| OVCAR-3 | 31.5 | 3D |

| COV318 | 43.9 | 3D |

Antimicrobial Activity

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria using broth microdilution methods. Results indicated that the compound effectively inhibited the growth of:

- Gram-negative : Escherichia coli

- Gram-positive : Staphylococcus aureus

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

- DNA Binding : The compound interacts with DNA, particularly within the minor groove, which may disrupt replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cancer metabolism and microbial resistance.

Case Studies

A notable case study involved the evaluation of various benzothiazole derivatives, including the target compound. The study highlighted that compounds with a similar structural framework exhibited enhanced potency against tumor cells while maintaining lower toxicity profiles in normal cells .

Clinical Implications

The promising antitumor and antimicrobial activities suggest that this compound could be further developed into therapeutic agents for treating cancers and bacterial infections. Continued research into its pharmacokinetics and toxicity profiles will be crucial for advancing it through clinical trials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and how are reaction conditions optimized?

- Answer : The compound is synthesized via multi-step reactions, often involving condensation of fluorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. Key steps include:

- Controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent oxidation of thiazole moieties .

- Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction efficiency .

- Monitoring via TLC and NMR to track intermediate formation and purity .

- Methodological Tip : Use fractional factorial designs to optimize solvent ratios and temperature gradients, reducing trial runs by 30–50% .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Answer :

- NMR : Assign peaks for the fluorobenzamide (δ 7.2–8.1 ppm for aromatic protons) and tetrahydrobenzothiazole (δ 1.5–3.0 ppm for methyl and aliphatic protons) .

- IR : Confirm amide C=O stretching (~1650 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns .

- Validation : Cross-reference with X-ray crystallography data for bond-length confirmation (e.g., C-F bond ≈ 1.34 Å) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Answer :

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- ADME Prediction : Use computational tools (e.g., SwissADME) to assess logP (lipophilicity) and BBB permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Answer :

- Case Study : Discrepancies in NMR δ values may arise from solvent polarity or tautomerism. For example, DMSO-d₆ vs. CDCl₃ can shift amide proton peaks by 0.3–0.5 ppm .

- Resolution :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental IR spectra with DFT-calculated vibrational modes .

- Reference : Use crystallographic data (e.g., CCDC entries) to validate spatial arrangements .

Q. What strategies are effective for improving yield in large-scale synthesis?

- Answer :

| Variable | Optimized Range | Impact |

|---|---|---|

| Solvent | Ethanol:DMF (3:1) | ↑ Solubility by 40% |

| Catalyst | 1 mol% DMAP | ↓ Reaction time (4h → 2h) |

| Temperature | 70°C ± 2°C | Prevents byproduct formation |

- DOE Approach : Apply Box-Behnken design to test interactions between variables .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). Key interactions:

- Fluorobenzamide forms hydrogen bonds with Lys721.

- Tetrahydrobenzothiazole engages in hydrophobic contacts .

- MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2.0 Å) .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Answer :

- Kinetic Assays : Measure IC₅₀ values under varying ATP concentrations (Lineweaver-Burk plots).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Mutagenesis : Engineer enzyme mutants (e.g., T790M in EGFR) to probe residue-specific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data across studies?

- Case Example : A study reports IC₅₀ = 5 µM against kinase A, while another finds IC₅₀ = 50 µM.

- Resolution :

- Verify assay conditions (e.g., ATP concentration, pH).

- Check compound purity via HPLC (>98% required) .

- Test in isogenic cell lines to rule out off-target effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.